1-(4-Chlorophenyl)piperazine dihydrochloride
Overview
Description
1-(4-Chlorophenyl)piperazine dihydrochloride is an organic compound with the molecular formula C10H13ClN2 · 2HCl. It is a white crystalline solid that is soluble in water and has a strong odor. This compound is widely used in scientific research due to its pharmacological properties, particularly its interaction with serotonin receptors .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)piperazine dihydrochloride, also known as pCPP, is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
pCPP acts as a non-selective serotonin receptor agonist and/or releasing agent . This means it binds to the serotonin receptors, mimicking the action of serotonin, which can lead to an increase in the serotonergic effects in the body .
Biochemical Pathways
Given its serotonergic effects, it likely influences theserotonin system . This system is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition.
Result of Action
The molecular and cellular effects of pCPP’s action are primarily related to its serotonergic effects . By acting as a serotonin receptor agonist, pCPP can enhance the activity of the serotonin system, potentially leading to changes in mood, anxiety levels, and other serotonin-regulated functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)piperazine dihydrochloride can be synthesized through the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Chlorophenylpiperazine oxides.
Reduction: Chlorophenylpiperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)piperazine dihydrochloride is extensively used in scientific research due to its interaction with serotonin receptors. It serves as a:
Pharmaceutical Intermediate: Used in the synthesis of various drugs.
Serotonin Receptor Agonist: Employed in studies related to serotonin receptor function and its role in neurological disorders.
Biological Research: Used to study the effects of serotonin on different biological systems.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)piperazine monohydrochloride
- 1-(3-Chlorophenyl)piperazine hydrochloride
- 1-(4-Chloro-2-fluorophenyl)piperazine
Comparison: 1-(4-Chlorophenyl)piperazine dihydrochloride is unique due to its specific interaction with serotonin receptors, which makes it particularly useful in neurological research. Compared to its analogs, it has a distinct pharmacological profile that provides valuable insights into serotonin receptor function .
Properties
IUPAC Name |
1-(4-chlorophenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKOLISAYPZGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-46-4 | |
Record name | 1-(4-chlorophenyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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